卡非佐米-d8
描述
卡非佐米-d8 是卡非佐米的一种氘标记衍生物,卡非佐米是一种不可逆的蛋白酶体抑制剂。卡非佐米主要用于治疗多发性骨髓瘤,这是一种血液癌。 This compound 中的氘标记使其在药代动力学研究中特别有用,使研究人员能够更有效地跟踪生物系统中的化合物 .
科学研究应用
卡非佐米-d8 因其独特的性质而被广泛用于科学研究:
药代动力学研究: 跟踪卡非佐米在生物系统中的分布和代谢。
蛋白酶体抑制研究: 研究蛋白酶体在癌细胞中抑制的机制。
药物开发: 作为开发新型蛋白酶体抑制剂的参考标准。
生物学研究: 研究蛋白酶体抑制对细胞过程(如凋亡和自噬)的影响.
作用机制
卡非佐米-d8 通过不可逆地结合蛋白酶体发挥作用,蛋白酶体是一个负责降解细胞中不需要的蛋白质的复合体。这种结合抑制了蛋白酶体的活性,导致蛋白质积累,随后细胞死亡。 分子靶标包括蛋白酶体的胰凝乳蛋白酶样活性,这对蛋白质降解至关重要 .
生化分析
Biochemical Properties
Carfilzomib-d8 acts as a proteasome inhibitor, binding irreversibly and selectively to N-terminal threonine-containing active sites of the 20S proteasome . This proteasome is crucial for the degradation of intracellular proteins and plays a significant role in controlling the levels of key regulatory proteins such as cyclins and caspases .
Cellular Effects
Carfilzomib-d8 has been shown to have a profound impact on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest and apoptosis via modulation of several pathways . Inhibition of proteasomes by Carfilzomib-d8 results in the stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB), leading to activation of both intrinsic and extrinsic caspase cascades .
Molecular Mechanism
Carfilzomib-d8 exerts its effects at the molecular level primarily through its irreversible and selective binding to the active sites of the 20S proteasome . This binding leads to the inhibition of the chymotrypsin-like site, which is the most effective target in decreasing cellular proliferation, ultimately resulting in cell cycle arrest and apoptosis of cancerous cells .
Temporal Effects in Laboratory Settings
The effects of Carfilzomib-d8 over time in laboratory settings have been observed to be dose-dependent . At higher doses, Carfilzomib-d8 has been shown to induce more pronounced cardiomyopathy, while at lower doses, it induced mild cardiotoxicity .
Dosage Effects in Animal Models
In animal models, the effects of Carfilzomib-d8 have been shown to vary with different dosages . At higher doses, Carfilzomib-d8 induced more pronounced cardiotoxicity, while at lower doses, it induced mild cardiotoxicity .
Metabolic Pathways
Carfilzomib-d8 is rapidly and extensively metabolized by the liver. The main metabolic pathways are peptidase cleavage and epoxide hydrolysis . The cytochrome P450 enzyme system is minimally involved in the metabolism of Carfilzomib-d8 .
Transport and Distribution
Carfilzomib-d8 is rapidly cleared and widely distributed following intravenous administrations . Its metabolism is mediated by plasma and tissue resident peptidases and epoxide hydrolases .
Subcellular Localization
The subcellular localization of Carfilzomib-d8 is closely associated with the 20S proteasome, the proteolytic core particle within the 26S proteasome . This is where Carfilzomib-d8 binds irreversibly and selectively to exert its effects .
准备方法
合成路线和反应条件
卡非佐米-d8 的合成涉及将氘原子掺入卡非佐米分子中。这可以通过多种合成路线实现,包括使用氘化试剂和溶剂。关键步骤通常包括:
前体的氘化: 使用氘化试剂将前体分子中的氢原子替换为氘原子。
偶联反应: 形成this compound 的肽键和其他结构元件。
纯化: 使用色谱等技术分离高纯度最终产物。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
批量合成: 大规模氘化和偶联反应。
反应条件优化: 通过控制反应条件确保高产率和纯度。
质量控制: 严格测试以确认最终产物的同位素纯度和化学完整性。
化学反应分析
反应类型
卡非佐米-d8 经历几种类型的化学反应,包括:
氧化: 涉及添加氧或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一个原子或基团替换一个原子或基团。
常见试剂和条件
氧化剂: 例如过氧化氢或高锰酸钾。
还原剂: 例如硼氢化钠或氢化锂铝。
取代试剂: 例如卤素或亲核试剂。
主要产品
这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生羟基化衍生物,而还原可能产生氘化醇。
相似化合物的比较
类似化合物
硼替佐米: 另一种用于治疗多发性骨髓瘤的蛋白酶体抑制剂。
伊沙佐米: 一种具有类似应用的口服蛋白酶体抑制剂。
独特性
卡非佐米-d8 由于其氘标记而独一无二,这增强了其稳定性,并允许在药代动力学研究中进行精确跟踪。 与硼替佐米和伊沙佐米相比,this compound 为研究蛋白酶体抑制和药物代谢提供了更强大的工具 .
生物活性
Carfilzomib-d8 is a deuterated analogue of carfilzomib, a potent proteasome inhibitor primarily used in the treatment of multiple myeloma (MM). This article provides an in-depth analysis of the biological activity of Carfilzomib-d8, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and case studies.
Carfilzomib-d8 irreversibly binds to the proteasome, specifically inhibiting the chymotrypsin-like (ChT-L) activity. This inhibition leads to the accumulation of pro-apoptotic factors and misfolded proteins, triggering apoptosis in malignant cells. The compound exhibits a preferential inhibition profile with over 80% inhibition at concentrations above 10 nM .
Key Mechanisms:
- Proteasome Inhibition: Carfilzomib-d8 inhibits the 20S proteasome, leading to increased levels of pro-apoptotic proteins such as Bax .
- Induction of Apoptosis: It activates intrinsic and extrinsic apoptotic pathways, evidenced by increased caspase-3, -8, and -9 activities in treated cells .
- Synergistic Effects: When combined with dexamethasone, Carfilzomib-d8 demonstrates enhanced anti-myeloma activity compared to monotherapy .
Pharmacokinetics
Carfilzomib-d8's pharmacokinetic profile shows rapid absorption and distribution with a short half-life. Studies indicate that it achieves peak plasma concentrations shortly after administration, allowing for effective proteasome inhibition within hours. Notably, the compound maintains significant activity even after drug clearance due to its irreversible binding nature .
Parameter | Value |
---|---|
Half-life | <30 minutes |
Peak Plasma Concentration | Achieved within 30 minutes |
Duration of Proteasome Inhibition | Up to 48 hours post-administration |
Clinical Efficacy
A retrospective study involving 445 patients treated with Carfilzomib-based regimens demonstrated an overall response rate of 57.7%, with 33.6% achieving very good partial response or better. The median progression-free survival (PFS) was reported at 6.3 months .
Case Studies:
- ENDEAVOR Trial: Compared Carfilzomib plus dexamethasone (Kd) to bortezomib plus dexamethasone (Vd). Results showed Kd had superior PFS (18.7 months vs. 9.4 months) and overall survival (OS) rates .
- CANDOR Trial: Investigated the combination of daratumumab with Carfilzomib and dexamethasone (DKd), yielding a PFS of 28.6 months compared to Kd's 15.2 months .
Safety Profile
The safety profile of Carfilzomib-d8 is generally favorable, with manageable adverse effects primarily categorized as grade I or II. The incidence of peripheral neuropathy is significantly lower compared to other proteasome inhibitors like bortezomib .
Common Adverse Events:
- Anemia
- Thrombocytopenia
- Fatigue
- Hypertension
属性
IUPAC Name |
(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)acetyl]amino]-4-phenylbutanoyl]amino]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40+/m0/s1/i18D2,19D2,20D2,21D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMPQMFVWMYDKT-HEMZLDBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(C(N1CC(=O)N[C@@H](CCC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)[C@]4(CO4)C)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H57N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。